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molecular formula C10H9N5 B8690606 3-Amino-5-(phenylamino)-1H-pyrazole-4-carbonitrile

3-Amino-5-(phenylamino)-1H-pyrazole-4-carbonitrile

Cat. No. B8690606
M. Wt: 199.21 g/mol
InChI Key: RLLTYDMWCPHMPR-UHFFFAOYSA-N
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Patent
US09346792B2

Procedure details

A mixture of compound 6 (3.2258 g, 14.85 mmol) and hydrazine (742 mg, 23.16 mmol) in EtOH (20 mL) was refluxed for 30 min, at which time the reaction was complete as determined by TLC. The reaction mixture was poured into 100 mL ice water. The resulting precipitate was filtered and dried to give compound 7 (2.599 g, 88.1% yield, 99.8% purity) as a white powder.
Quantity
3.2258 g
Type
reactant
Reaction Step One
Quantity
742 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
88.1%

Identifiers

REACTION_CXSMILES
CS[C:3]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[C:4]([C:7]#[N:8])[C:5]#[N:6].[NH2:16][NH2:17]>CCO>[NH2:6][C:5]1[NH:17][N:16]=[C:3]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:4]=1[C:7]#[N:8]

Inputs

Step One
Name
Quantity
3.2258 g
Type
reactant
Smiles
CSC(=C(C#N)C#N)NC1=CC=CC=C1
Name
Quantity
742 mg
Type
reactant
Smiles
NN
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min, at which time the reaction
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1)NC1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.599 g
YIELD: PERCENTYIELD 88.1%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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